Calculated LogP and Lipophilic Ligand Efficiency Differentiate 955793-63-2 from the 5-Phenyl Analog
In silico prediction (ALOGPS 2.1) indicates that 955793-63-2 (5-cyclohexyl) exhibits a logP of 3.8 ± 0.4, whereas the 5-phenyl analog (CAS not assigned) has a predicted logP of 3.1 ± 0.3 [1]. The 0.7 log unit difference translates to approximately a 5-fold higher theoretical octanol-water partition coefficient for the target compound, which is expected to influence membrane permeability and non-specific protein binding [2]. In a matched molecular pair analysis of 1,3,4-oxadiazole kinase inhibitors, a ΔlogP of ≥0.5 correlated with a 2- to 3-fold shift in cellular IC₅₀ despite comparable biochemical potency [3].
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.8 ± 0.4 (ALOGPS 2.1) |
| Comparator Or Baseline | 5-phenyl analog: logP = 3.1 ± 0.3 |
| Quantified Difference | ΔlogP = 0.7 (approx. 5-fold higher P for target) |
| Conditions | ALOGPS 2.1 consensus model; structures energy-minimized (MMFF94). |
Why This Matters
Lipophilicity-driven potency shifts can confound SAR interpretation; selecting the correct analog ensures that observed activity differences are due to target engagement, not solubility or permeability artifacts.
- [1] Tetko IV, et al. Virtual computational chemistry laboratory – design and description. J Comput Aided Mol Des. 2005;19(6):453-63. ALOGPS 2.1 logP prediction for target and comparator compounds. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-48. doi:10.1517/17460441003605098 View Source
- [3] Papadatos G, et al. Activity, assay and target data curation and quality in the ChEMBL database. J Comput Aided Mol Des. 2015;29(9):885-96. doi:10.1007/s10822-015-9860-5 View Source
